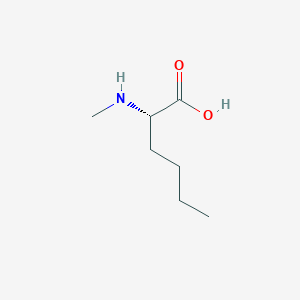

(2S)-2-(methylamino)hexanoic acid

Übersicht

Beschreibung

(2S)-2-(methylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-methyl-L-Norleucine primarily targets the mechanistic target of rapamycin complex 1 (mTORC1) . mTORC1 is a central regulator of cell growth and metabolism, integrating signals from growth factors, energy status, and nutrients such as amino acids .

Mode of Action

N-methyl-L-Norleucine interacts with its targets through a two-step process: cellular uptake by the L-type amino acid transporter 1 (LAT1) and subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, including a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .

Biochemical Pathways

The activation of mTORC1 by N-methyl-L-Norleucine affects the mTOR signaling pathway , which controls cell cycle, growth, metabolism, and survival . This activation leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Pharmacokinetics

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The enantiomers of N-acetyl-L-Norleucine show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-methyl-L-Norleucine’s action is the activation of mTORC1-mediated signaling, leading to changes in cell growth and metabolism . .

Biochemische Analyse

Biochemical Properties

N-methyl-L-Norleucine is found in small amounts in some bacterial strains where its concentration can approach millimolar . Its biosynthesis arises via the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of N-methyl-L-Norleucine into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase .

Cellular Effects

The evidence that N-methyl-L-Norleucine biosynthesis is enhanced under anaerobic conditions demonstrates the indirect biochemical and metabolic consequences of the planetary transition to a highly oxidizing environment .

Molecular Mechanism

It is known that the lack of absolute substrate specificity of leucyl-tRNA synthase leads to a mischarged norvalyl-tRNA Leu that produces N-methyl-L-Norleucine-containing proteins .

Metabolic Pathways

N-methyl-L-Norleucine is involved in the biosynthesis pathway that acts over a number of related α-ketoacids

Biologische Aktivität

(2S)-2-(methylamino)hexanoic acid, also known as 2-amino-4-methylhexanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by a methylamino group attached to the second carbon of a hexanoic acid backbone, which may influence its interaction with biological systems. This article explores its biological activity, including antioxidant properties, anticancer potential, and neuroprotective effects.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 145.20 g/mol

- Structure : The compound features a chiral center at the second carbon, contributing to its unique biological behavior.

1. Antioxidant Properties

Compounds similar to this compound often exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies indicate that the presence of the methylamino group enhances the compound's ability to scavenge free radicals, thereby contributing to cellular protection against oxidative damage.

2. Anticancer Potential

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, some studies have reported that compounds with similar structures induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways associated with cell survival and death. The structural similarity to other amino acids suggests potential applications in drug design for anticancer therapies.

3. Neuroprotective Effects

The methylamino group in this compound may facilitate interactions with neurotransmitter systems, indicating potential neuroprotective benefits. Preliminary studies suggest that this compound could enhance synaptic plasticity and protect against neurotoxicity induced by various stressors. This activity is particularly relevant in the context of neurological disorders such as Alzheimer's disease.

Case Studies

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of several amino acid derivatives, including this compound. The results demonstrated significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound derivatives inhibited cell growth and induced apoptosis. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Structure | Antioxidant Activity | Anticancer Potential | Neuroprotective Effects |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Potential |

| L-Leucine | Structure | Moderate | Low | Low |

| N-Boc-L-valine | Structure | Low | Moderate | Low |

Eigenschaften

IUPAC Name |

(2S)-2-(methylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDYKABXINADKS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426636 | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-27-0 | |

| Record name | N-Methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17343-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Norleucine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.